molecular formula C29H26ClN3O3S B2742484 2-(4-Benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215784-15-8

2-(4-Benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2742484
CAS No.: 1215784-15-8
M. Wt: 532.06
InChI Key: GMJFFKINRRBUHM-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features that are common in pharmaceutical compounds . The presence of a carboxamide moiety in such derivatives often leads to unique inhibitory properties, as it can form hydrogen bonds with a variety of enzymes and proteins .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through various methods involving the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates .


Molecular Structure Analysis

The compound contains a thieno[2,3-c]pyridine scaffold, which is a bicyclic heteroaromatic motif frequently used as ATP-mimetic kinase inhibitors .


Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Pathways and Heterocyclic Derivatives

A study by Bakhite et al. (2005) focused on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, illustrating the versatility of thieno[2,3-b]pyridine derivatives in forming complex fused systems, highlighting synthetic methodologies for creating various heterocyclic compounds (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antimicrobial Activities

Research by Gouda et al. (2010) on thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety showed some of these compounds exhibited promising antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).

Potential Biological Activities

Anticancer Potential

A study by Hour et al. (2007) on the synthesis and cytotoxicity of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones highlighted their significant cytotoxic effect towards various cancer cell lines, indicating the potential of similar compounds for anticancer research (Hour, Yang, Lien, Kuo, & Huang, 2007).

Antipsychotic Agents

Norman et al. (1996) synthesized heterocyclic analogues of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride and evaluated them as potential antipsychotic agents, offering insights into the structure-activity relationship in this chemical class for developing new therapeutic agents (Norman, Navas, Thompson, & Rigdon, 1996).

Polymeric Applications

Polyimide Synthesis

Wang et al. (2006) reported on the synthesis and characterization of novel polyimides derived from aromatic diamines and dianhydride monomers, demonstrating the use of pyridine-containing compounds in creating materials with good thermal stability and mechanical properties (Wang, Li, Ma, Zhang, & Gong, 2006).

Future Directions

The future research on this compound could involve further exploration of its potential medicinal uses, given the unique properties of its functional groups and structural features .

Properties

IUPAC Name

2-[(4-benzoylbenzoyl)amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O3S.ClH/c30-27(34)25-23-15-16-32(17-19-7-3-1-4-8-19)18-24(23)36-29(25)31-28(35)22-13-11-21(12-14-22)26(33)20-9-5-2-6-10-20;/h1-14H,15-18H2,(H2,30,34)(H,31,35);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJFFKINRRBUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C(=O)N)CC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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